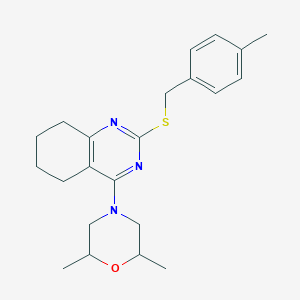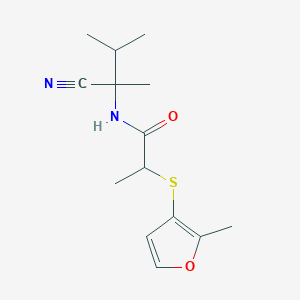
5-Benzylbenzofuran-3-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Benzylbenzofuran-3-ylboronic acid is a boronic acid derivative with the molecular formula C15H13BO3 . Boronic acids are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems .
Synthesis Analysis
Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The reactivity of the boron reagent in this process can be influenced by the Lewis basicity of the ligand .Chemical Reactions Analysis
Boronic acids, including 5-Benzylbenzofuran-3-ylboronic acid, are known for their reactivity in various chemical reactions. They are particularly important in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon–carbon bonds . Additionally, benzofuran derivatives have been shown to have strong biological activities, making them important in the synthesis of bioactive compounds .Physical And Chemical Properties Analysis
5-Benzylbenzofuran-3-ylboronic acid has a molecular weight of 252.08 . More specific physical and chemical properties such as melting point, boiling point, and density would require experimental data or reliable database information .Scientific Research Applications
Anticancer Applications
5-Benzylbenzofuran-3-ylboronic acid and its derivatives have been explored for their potential in cancer treatment. A study found that phenylboronic acid and benzoxaborole derivatives, closely related to 5-benzylbenzofuran-3-ylboronic acid, exhibited antiproliferative and proapoptotic effects in ovarian cancer cells, indicating a cell cycle-specific mode of action (Psurski et al., 2018).
Neurological Disorder Treatment
Benzofuran derivatives, including 5-benzylbenzofuran-3-ylboronic acid, have been investigated as S1P1 receptor agonists. These compounds demonstrated efficacy in a mouse model of relapsing multiple sclerosis, highlighting their potential in treating neurological disorders (Saha et al., 2011).
Synthesis of Benzofurans
5-Benzylbenzofuran-3-ylboronic acid is also important in synthetic chemistry, particularly in the synthesis of benzofurans. A study described a regioselective synthesis method for 2-substituted 3-benzylbenzofurans, which could have implications for the development of various pharmaceutical compounds (Chen et al., 2011).
Chemical Synthesis and Catalysis
The compound plays a role in chemical synthesis, like in Suzuki cross-coupling reactions. It's used for synthesizing complex molecules, demonstrating its versatility in organic chemistry (Wang et al., 2014).
Antibiotic Potentiation
Another study focused on optimizing the cell permeation of benzothiophene-2-ylboronic acid, a compound related to 5-benzylbenzofuran-3-ylboronic acid. This research is significant in enhancing the effectiveness of antibiotics against resistant bacteria (Venturelli et al., 2007).
properties
IUPAC Name |
(5-benzyl-1-benzofuran-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BO3/c17-16(18)14-10-19-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMBCWUSARTVOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=COC2=C1C=C(C=C2)CC3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

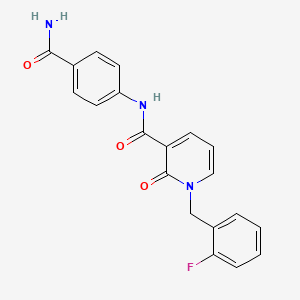
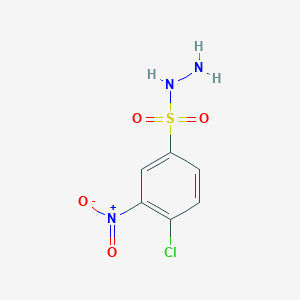
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)

![3-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]quinoline-6-carbonitrile](/img/structure/B2373729.png)
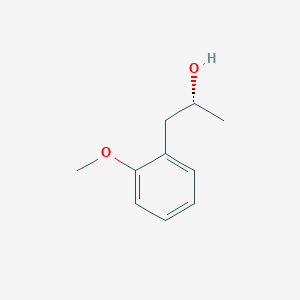
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2373731.png)
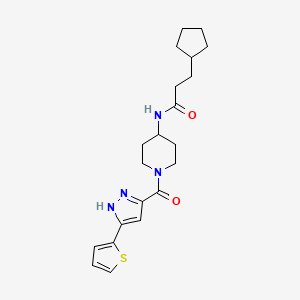


![1,3-dimethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2373737.png)
